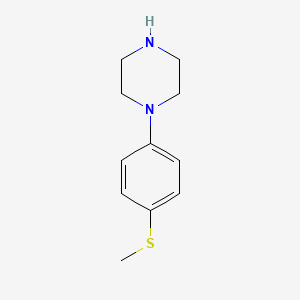

1-(4-(Methylthio)phenyl)piperazine

Description

Significance of the Piperazine (B1678402) Heterocycle as a Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is widely recognized as a privileged scaffold in medicinal chemistry. nih.govthieme-connect.comresearchgate.net Its prevalence in a vast number of biologically active compounds can be attributed to a unique combination of physicochemical properties. nih.govresearchgate.net The presence of two nitrogen atoms imparts basicity and allows for extensive modification, enabling chemists to fine-tune the molecule's pharmacological profile. scilit.com

The piperazine moiety often enhances a drug candidate's aqueous solubility, oral bioavailability, and absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netscilit.com This is due to its polar nature and the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors. researchgate.netscilit.com The conformational flexibility of the piperazine ring also allows it to adapt to the binding sites of various biological targets. nih.gov This versatility has led to the incorporation of the piperazine scaffold in drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. researchgate.netrsc.org

Overview of Arylpiperazine Derivatives in Pharmaceutical Research

Arylpiperazines, which feature a phenyl group attached to one of the piperazine nitrogens, represent a particularly important class of compounds in pharmaceutical research. nih.govmdpi.com This structural motif is a key pharmacophore in many agents targeting the central nervous system (CNS). nih.gov Arylpiperazine derivatives have been extensively investigated for their interactions with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.gov

The substitution pattern on the aryl ring, the nature and length of a linker attached to the second piperazine nitrogen, and the terminal functional group all play crucial roles in determining the compound's binding affinity, selectivity, and functional activity. nih.gov This modularity provides medicinal chemists with a powerful tool to design molecules with specific pharmacological profiles, leading to the development of antidepressants, antipsychotics, anxiolytics, and agents for other neurological conditions. nih.govnih.gov Beyond the CNS, arylpiperazine derivatives have also shown promise as anticancer agents, with their cytotoxic effects attributed to interactions with various molecular targets involved in cancer progression. mdpi.com

Contextualization of 1-(4-(Methylthio)phenyl)piperazine within N-Phenylpiperazine Chemistry

Within the broad family of arylpiperazines, N-phenylpiperazines are a significant subclass where the phenyl ring is directly attached to a piperazine nitrogen. rsc.orgchemimpex.com This arrangement forms the core of many clinically used drugs. researchgate.net The electronic properties of the N-phenyl ring can be modulated by introducing various substituents, thereby influencing the compound's interaction with its biological target.

This compound is a specific N-phenylpiperazine derivative where a methylthio (-SCH3) group is present at the para-position of the phenyl ring. This particular substitution is of interest to medicinal chemists as the sulfur-containing moiety can influence the compound's metabolic stability and electronic properties. The methylthio group can potentially undergo metabolism, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which may alter the compound's activity and pharmacokinetic profile. The presence of this group also modifies the lipophilicity and electronic nature of the phenyl ring, which can impact its binding to target receptors. While not as extensively studied as some other arylpiperazine derivatives, this compound serves as a valuable chemical intermediate and a building block for the synthesis of more complex molecules with potential therapeutic applications. nih.govlabcompare.com

Interactive Data Table: Properties of Selected Arylpiperazine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Research Areas |

| 1-Phenylpiperazine (B188723) | C10H14N2 | 162.24 | Intermediate in the synthesis of psychoactive drugs, particularly those targeting serotonin receptors. chemimpex.com |

| 1-(4-Methoxyphenyl)piperazine (B173029) | C11H16N2O | 192.26 | Used in the development of synthetic cannabinoids and other psychoactive compounds. nih.gov |

| Vortioxetine | C18H22N2S | 298.45 | Antidepressant with activity as a serotonin reuptake inhibitor and modulator of various serotonin receptors. mdpi.com |

| Flibanserin | C20H21F3N4O | 390.41 | Used for the treatment of hypoactive sexual desire disorder in women; acts on serotonin receptors. nih.gov |

| 1-Methyl-4-phenylpiperazine | C11H16N2 | 176.26 | Intermediate in organic synthesis. |

| 1-Methyl-4-(4-piperidinyl)piperazine hydrochloride | C10H22ClN3 | 219.76 | Used in the synthesis of kinase inhibitors for cancer therapy. google.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVSQQZKZDSREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methylthio Phenyl Piperazine and Analogous Arylpiperazine Derivatives

General Synthetic Routes to N-Arylpiperazines

The creation of the crucial N-aryl bond in N-arylpiperazines is a cornerstone of many synthetic strategies. Several established methods are routinely employed, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a widely utilized method for the formation of N-arylpiperazines. nih.govnih.govwikipedia.org This reaction typically involves the displacement of a leaving group, often a halide, from an electron-deficient aromatic ring by the nucleophilic piperazine (B1678402) nitrogen. wikipedia.orgyoutube.com The presence of electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.govwikipedia.orgmasterorganicchemistry.com While the classic mechanism involves a two-step addition-elimination sequence, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

A common approach involves reacting an appropriately substituted aryl halide with piperazine. For instance, the synthesis of various N-arylpiperazines has been achieved by reacting substituted anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride. sci-hub.stnih.gov This method is particularly useful for creating a diverse range of substituted phenylpiperazines. researchgate.netresearchgate.net

Reductive Amination Strategies

Reductive amination offers a versatile and powerful alternative for synthesizing N-arylpiperazines, particularly for creating secondary and tertiary amines. jocpr.commasterorganicchemistry.comlibretexts.org This two-part process begins with the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate. jocpr.comlibretexts.orgyoutube.com Subsequent reduction of the imine yields the desired amine. jocpr.comlibretexts.orgyoutube.com

A key advantage of reductive amination is the ability to perform it as a "one-pot" procedure, which streamlines the synthesis and improves efficiency. youtube.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing imines in the presence of carbonyl groups. jocpr.commasterorganicchemistry.com This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com Catalyst-controlled reductive amination, using transition metals like ruthenium, iridium, or nickel, provides even greater control over the reaction's selectivity. jocpr.com

Other Established Methods for Piperazine N-Alkylation

Beyond SNAr and reductive amination, several other methods are well-established for the N-alkylation of piperazines. Direct alkylation of piperazine with alkyl halides is a fundamental approach, though it can sometimes lead to mixtures of mono- and di-alkylated products. nih.govresearchgate.net To circumvent this, one of the nitrogen atoms of piperazine can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective mono-alkylation of the unprotected nitrogen. researchgate.net The protecting group can then be removed in a subsequent step. google.com

Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are also powerful methods for forming the N-aryl bond, particularly when SNAr is not feasible. nih.gov These cross-coupling reactions have become indispensable tools in modern organic synthesis. Another strategy involves building the piperazine ring itself from a suitable aniline (B41778) and a di-functionalized amine like bis-(2-haloethyl)amine or diethanolamine. nih.gov

Specific Chemical Transformations for Introducing Methylthio-Substituted Phenyl Moieties

The introduction of a methylthio-substituted phenyl group onto the piperazine nitrogen requires specific synthetic considerations. One direct approach is the reaction of 4-(methylthio)aniline (B85588) with bis(2-chloroethyl)amine hydrochloride, which has been used to synthesize various substituted phenylpiperazines. nih.govresearchgate.net

Another strategy involves the use of a pre-functionalized aromatic starting material. For example, the synthesis of a related compound, 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine), has been achieved through a palladium-catalyzed reaction between tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate and 2,4-dimethylthiophenol. google.com A similar approach could be envisioned for 1-(4-(methylthio)phenyl)piperazine, starting with an appropriately substituted bromo- or iodobenzene (B50100) derivative.

Optimization of Reaction Conditions for Arylpiperazine Synthesis

The efficiency and yield of arylpiperazine synthesis can be significantly influenced by the reaction conditions. For nucleophilic aromatic substitution reactions, the choice of solvent, temperature, and the presence of a base are critical parameters. For instance, carrying out the reaction between anilines and bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at elevated temperatures without a base has been shown to provide good to excellent yields of N-arylpiperazines. sci-hub.st

In reductive amination, the choice of reducing agent and catalyst is paramount for achieving high selectivity. jocpr.com The pH of the reaction medium can also play a crucial role in the formation of the imine intermediate. youtube.com For palladium-catalyzed cross-coupling reactions, the selection of the appropriate ligand and base is essential for catalytic efficiency.

The following table provides a summary of reaction conditions for the synthesis of N-arylpiperazines:

| Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

| Nucleophilic Aromatic Substitution | Aniline, bis(2-chloroethyl)amine hydrochloride | None | Diethylene glycol monomethyl ether | 150 °C | Good to Excellent sci-hub.st |

| Nucleophilic Aromatic Substitution | 2-fluoro-4-methyl-5-substituted sulfanyl (B85325) aniline, bis(2-chloroethyl)amine hydrochloride | Not specified | Not specified | Not specified | Not specified nih.gov |

| Reductive Amination | Aldehyde/Ketone, Amine | Sodium cyanoborohydride | Not specified | Not specified | Not specified jocpr.com |

| N-Alkylation | N-Acetylpiperazine, Alkyl halide | Potassium carbonate | Acetonitrile (B52724) | Reflux | 69-90 researchgate.net |

| Copper-Catalyzed N-Arylation | Iodobenzene, N-(methyl)piperazine | Copper(I) iodide, K3PO4 | 2-propanol | Not specified | 71 |

Design and Synthesis of this compound Analogs and Congeners

The arylpiperazine scaffold is a versatile platform for the design and synthesis of new analogs with potentially enhanced biological activities. nih.govmdpi.com Modifications can be made to the aryl ring, the piperazine ring, or by introducing different substituents at the second nitrogen atom of the piperazine.

For example, the synthesis of novel thiazolinylphenyl-piperazines has been reported, demonstrating the feasibility of introducing heterocyclic substituents onto the phenyl ring. nih.gov The design of these analogs often involves computational tools to predict their properties, such as their ability to cross the blood-brain barrier. nih.gov The synthesis of these analogs typically follows the general synthetic routes for N-arylpiperazines, with the appropriate modifications to the starting materials. For instance, novel ferrostatin-1 derivatives incorporating a 1,4-diformyl-piperazine moiety have been synthesized to explore their potential as ferroptosis inhibitors. nih.gov The synthesis of such analogs often involves multi-step sequences to build the desired molecular complexity. researchgate.netgoogle.comgoogle.com

Structure Activity Relationship Sar Investigations of 1 4 Methylthio Phenyl Piperazine Analogs

Influence of the Phenyl and Methylthio Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of phenylpiperazine derivatives are critical determinants of their biological activity. The methylthio group, in particular, presents unique electronic and steric properties that significantly modulate the interaction of these compounds with their biological targets.

The position of a substituent on the phenyl ring can drastically alter a compound's affinity and efficacy. SAR studies on various phenylpiperazine derivatives consistently demonstrate that positional isomers exhibit distinct biological profiles. For instance, in the context of androgen receptor (AR) antagonism, derivatives with an ortho-substituted phenyl group have been shown to display moderate to strong cytotoxic activities against LNCaP cells. mdpi.com This suggests that steric or electronic effects induced by substitution at the ortho position can be favorable for certain biological targets.

In studies of acaricidal agents, the introduction of a fluorine atom at the 2-position (ortho) of the benzene (B151609) ring in a series of phenylpiperazine derivatives was found to increase activity against Tetranychus urticae. nih.gov Conversely, research on 1,5-Diphenyl-2-penten-1-one analogues incorporating a piperazine (B1678402) moiety revealed that larvicidal activity against mosquitoes sharply declined when a substituent on the benzene ring was moved from the 4-position (para) to the 2- or 3-position (ortho or meta). researchgate.net

For dopamine (B1211576) receptor ligands, the substitution pattern on the phenyl ring of the N-phenylpiperazine moiety is a key factor for selectivity. Initial characterizations of analogs with fluorine substitutions at the 2nd, 3rd, and 4th positions showed that the 2nd position was optimal for enhancing binding affinity. nih.gov In a different series targeting dopamine D3 and D2 receptors, the 2,3-dichloro-substituted phenylpiperazine analog displayed the highest affinity for the D3 receptor, while a 2-methoxy substituent enhanced affinity for both D3 and D2 receptors. acs.org This highlights that the optimal substitution pattern is highly dependent on the specific biological target.

Table 1: Effect of Phenyl Substituent Position on Biological Activity

| Compound Series | Substituent Position | Observed Activity | Reference |

|---|---|---|---|

| Arylpiperazine Derivatives | ortho-substituent | Moderate to strong AR antagonistic potency | mdpi.com |

| Acaricidal Phenylpiperazines | 2-Fluoro (ortho) | Increased acaricidal activity | nih.gov |

| Larvicidal Phenylpiperazines | 2- or 3-substituent | Sharp decline in activity vs. 4-position | researchgate.net |

| Dopamine Receptor Ligands | 2-Fluoro (ortho) | Optimal for binding affinity | nih.gov |

| Dopamine Receptor Ligands | 2,3-Dichloro | Highest D3 receptor affinity | acs.org |

The methylthio moiety (-SCH₃) itself is a critical pharmacophoric element. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, while the methyl group contributes to lipophilicity and can occupy small hydrophobic pockets within a receptor binding site.

In the development of acaricidal phenylpiperazine derivatives, modifications to the sulfur-containing group were explored. Replacing the methyl group of a trifluoroethylsulfanyl moiety with larger alkyl groups (e.g., ethyl, propyl) resulted in poor activity. nih.gov However, substituting it with a cyclopropylmethyl group led to exceptional activity, suggesting a specific steric and conformational requirement in the binding pocket. nih.gov This indicates that while the sulfur atom is important, the nature of the alkyl group attached to it is also a key determinant of activity.

The electronic properties of the sulfur substituent are also significant. The replacement of the sulfur atom or modification of the methyl group can alter the electron density of the phenyl ring, thereby influencing its interaction with the target protein.

Table 2: Influence of Sulfur Moiety Substituents on Acaricidal Activity

| Compound ID (Reference nih.gov) | Sulfur Moiety (R in -S-R) | Relative Activity |

|---|---|---|

| 5-1 | -CH₂CF₃ | High |

| 5-6 | -CH₂CH₃ | Poor |

| 5-7 | -CH₂CH₂CH₃ | Poor |

| 5-11 | -CH₂-cyclopropyl | Exceptional |

Impact of Piperazine Ring Substitutions on SAR

The piperazine ring is a common scaffold in medicinal chemistry due to its structural rigidity, basic nitrogen atoms that can be protonated at physiological pH, and the ability to be substituted at the N1 and N4 positions. researchgate.net Both nitrogen atoms in the piperazine ring are often considered essential for potency, likely due to their involvement in hydrogen bonding or salt-bridge interactions with the biological target. mdpi.comresearchgate.net

SAR studies frequently show that substitutions on the second nitrogen of the piperazine ring (N4) can dramatically modulate a compound's pharmacological profile. In a series of acaricidal phenylpiperazines, a variety of substituents on the N4 nitrogen, including alkyl, acyl, and sulfonyl groups, were evaluated. nih.gov While many substitutions did not lead to a significant difference in activity at higher concentrations, specific groups like the trifluoromethylsulfonyl group resulted in the highest level of activity. nih.gov In another study on larvicidal agents, compounds with an N'-unsubstituted piperazine showed significantly better antifungal and larvicidal activity than their N'-methylated counterparts, suggesting that a free N-H group might be crucial for interaction with the target or that the methyl group introduces unfavorable steric hindrance. researchgate.net

The versatility of the piperazine ring allows for extensive modification to fine-tune activity, selectivity, and pharmacokinetic properties. researchgate.net

Exploration of Linker Modifications in Related Phenylpiperazine Scaffolds

Many biologically active phenylpiperazines feature a linker or spacer connecting the piperazine moiety to another pharmacophoric group. The length, rigidity, and chemical nature of this linker are critical for orienting the key functional groups correctly within the binding site.

In the design of ligands for serotonin (B10506) and dopamine receptors, a long-chain arylpiperazine scaffold is often employed. nih.gov The length of the alkyl chain (e.g., propyl vs. butyl) connecting the piperazine to a terminal fragment can significantly impact receptor affinity. For instance, in one study on 5-HT₇ receptor ligands, the difference in affinity between homologs with trimethylene or tetramethylene spacers was generally less than two-fold, indicating some flexibility in linker length for that specific target. nih.gov

In another example, N-substituted piperazines were developed as serotonin and noradrenaline reuptake inhibitors. lookchem.com The linker in these compounds was an alkyl group attached to one of the piperazine nitrogens. The structure-activity relationships revealed that the nature and spatial arrangement of the groups attached to this linker were crucial for activity and selectivity. lookchem.com The synthesis of certain 5-HT₁ₐ receptor ligands involved condensing 2-methylpiperazine (B152721) with other moieties via a four-carbon linker (from 1,4-dibromobutane), highlighting the importance of the linker in constructing the final active compound. nih.gov

Comparative SAR Studies with Other Substituted Phenylpiperazine Derivatives

Comparing the SAR of 1-(4-(methylthio)phenyl)piperazine analogs with other substituted phenylpiperazines provides valuable insights into the specific role of the methylthio group.

For example, in the context of antimycobacterial agents, studies have shown that the introduction of lipophilic, electron-withdrawing substituents such as -CF₃ or halogens (e.g., 4'-F, 3',4'-di-Cl) on the phenyl ring can improve activity. mdpi.com This suggests that the electronic properties of the para-substituent are a key driver of activity. The methylthio group, being weakly deactivating and lipophilic, fits this general profile, although its specific interactions may differ from those of a halogen or a trifluoromethyl group.

In the development of dopamine D3/D2 receptor ligands, a wide array of phenyl substitutions have been explored. Compared to an unsubstituted phenylpiperazine, a 2-methoxyphenyl group enhanced affinity, while 2,3-dichlorophenyl substitution yielded the highest D3 affinity. acs.org This demonstrates that while a para-substituent like methylthio is common, other substitution patterns can lead to superior affinity or selectivity for certain targets.

Furthermore, studies on acaricides showed that introducing a fluorine atom at the 2-position of the benzene ring was more effective at increasing activity than a methyl group at the same position. nih.gov This direct comparison underscores the distinct electronic and steric contributions of different functional groups relative to the methylthio group's components. The arylpiperazine moiety is a foundational structure, but its pharmacological outcome is finely tuned by the specific substitution pattern on both the phenyl and piperazine rings. mdpi.com

Preclinical Research Highlights Limited Data on this compound Receptor Interactions

Scientific investigation into the specific molecular interactions and receptor binding profile of the chemical compound this compound remains limited in publicly available preclinical research. While the broader class of phenylpiperazine derivatives has been extensively studied, revealing a wide range of affinities for various neurotransmitter receptors, detailed characterization of this particular molecule is not readily found in the scientific literature.

The phenylpiperazine scaffold is a common feature in many centrally acting agents, known to interact with a variety of receptor systems, including serotonin, dopamine, and adrenergic receptors. Derivatives have been explored for their potential as antipsychotics, antidepressants, and anxiolytics, with their pharmacological profiles largely dictated by the nature and position of substituents on the phenyl and piperazine rings.

However, a comprehensive analysis of this compound's binding affinities at key central nervous system targets has not been detailed in accessible preclinical studies. Information regarding its specific interactions with serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C, dopamine receptor subtypes like D2 and D3, or adrenoceptors, including the α1A subtype, is not currently available. Consequently, data tables of binding affinities (Ki or IC50 values) from radioligand binding assays for this compound cannot be provided.

Furthermore, the elucidation of the ligand-receptor binding mechanisms for this compound, including the identification of key amino acid residues that may be involved in its interaction with potential receptor targets, has not been a subject of published research. Such studies are crucial for understanding the molecular basis of a compound's pharmacological activity and for guiding the rational design of more selective and potent molecules.

Molecular Interactions and Receptor Binding Profiles of 1 4 Methylthio Phenyl Piperazine Preclinical Studies

Elucidation of Ligand-Receptor Binding Mechanisms

Characterization of Hydrogen Bonding Networks

The piperazine (B1678402) moiety of 1-(4-(Methylthio)phenyl)piperazine is a key player in forming hydrogen bonds, a critical interaction for receptor binding. The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors. In preclinical studies of similar piperazine-containing molecules, the protonated piperazine nitrogen has been shown to form a crucial ion pair with key acidic residues like aspartate in receptor binding pockets. nih.gov This interaction is often reinforced by hydrogen bonds with other residues such as tyrosine. nih.gov

The formation of hydrogen-bonded networks is a recurring theme in the interaction of piperazine derivatives with their biological targets. fau.de The specific geometry and electronic environment of the receptor's binding site dictate the nature and strength of these bonds. For instance, in some receptor subtypes, the piperazine ring can adopt a chair conformation, with protonation occurring at the nitrogen atom not linked to the phenyl ring, facilitating specific hydrogen bonding patterns.

While direct experimental data on the hydrogen bonding network of this compound is not extensively available, molecular modeling and analogy to related compounds suggest that the piperazine nitrogens are the primary sites for such interactions. The presence of the electron-donating methylthio group on the phenyl ring may subtly influence the basicity of the piperazine nitrogens, potentially modulating the strength of these hydrogen bonds.

Analysis of Hydrophobic Interactions and Electrostatic Forces

Beyond hydrogen bonding, the binding of this compound to its target receptors is significantly influenced by hydrophobic and electrostatic interactions. The phenyl ring of the compound is a key contributor to hydrophobic interactions, often engaging in π-π stacking with aromatic residues like tryptophan and phenylalanine within the receptor's binding site. nih.gov This type of interaction is a common feature in the binding of many neurologically active compounds.

Functional Receptor Efficacy Studies (e.g., Agonist/Antagonist Properties in vitro)

Preclinical in vitro studies on a variety of phenylpiperazine analogs have revealed a broad spectrum of functional activities at several key neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.govnih.gov These studies indicate that compounds structurally related to this compound can act as agonists, partial agonists, or antagonists, depending on the specific receptor subtype and the substitution pattern on the phenylpiperazine core. acs.org

For instance, many 1-phenylpiperazine (B188723) derivatives exhibit significant affinity for the 5-HT1A receptor, often acting as agonists or partial agonists. nih.govacs.orgnih.gov The nature of the substituent on the phenyl ring has been shown to modulate the degree of agonism. Similarly, at dopamine D2-like receptors (D2, D3, and D4), phenylpiperazine derivatives have been identified as potent antagonists. nih.govnih.gov Some analogs have shown remarkable selectivity for the D4 receptor subtype. nih.govcapes.gov.br

While direct functional data for this compound is limited, based on the established SAR of this class of compounds, it is plausible that it interacts with both serotonergic and dopaminergic systems. The methylthio substituent likely influences its efficacy and selectivity profile. For example, studies on related compounds have shown that even minor structural modifications can shift a compound from a full antagonist to a partial agonist. acs.org The activation of 5-HT4 receptors has also been noted for some phenylpiperazine derivatives, leading to complex pharmacological profiles. nih.gov

Further in vitro functional assays are necessary to definitively characterize the agonist or antagonist properties of this compound at a wider range of receptors and to elucidate its potential as a selective neuromodulatory agent.

Preclinical Pharmacological Investigations and Biological Activities of 1 4 Methylthio Phenyl Piperazine

In Vitro Cellular Assays for Biological Activity

There is no available data from in vitro studies to report on the biological activity of 1-(4-(methylthio)phenyl)piperazine.

Enzyme Inhibition Studies (e.g., MAO-B, AChE)

No published studies were found that investigated the inhibitory effects of this compound on enzymes such as monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE). While derivatives of piperazine (B1678402) have been explored as inhibitors for these enzymes, research on the specific efficacy of this compound has not been reported. nih.govnih.govnih.gov

Antiproliferative Activity in Preclinical Cell Lines

There is no information in the scientific literature regarding the evaluation of this compound for antiproliferative or cytotoxic activity against any preclinical cancer cell lines. Studies on the anticancer potential of piperazine-containing structures are numerous, but data for this specific compound is absent. semanticscholar.orgresearchgate.netnih.govbiointerfaceresearch.com

Evaluation of Other Enzymatic or Receptor-Mediated Activities

No studies have been published detailing the interaction of this compound with other enzymes or its binding affinity for various receptors. The broader class of arylpiperazines is known to interact with a range of targets, including serotonin (B10506) and dopamine (B1211576) receptors, but specific data for this molecule is not available. nih.govnih.gov

Preclinical Animal Model Studies (Non-Human)

There is no published data from in vivo studies in non-human animal models for this compound.

Assessment of Pharmacological Effects in Animal Models of Disease

No research has been found describing the assessment of this compound in any animal models of disease to determine potential therapeutic effects.

Behavioral Studies in Rodent Models Related to CNS Activity

There are no reports of behavioral studies conducted in rodent models to investigate the central nervous system (CNS) activity of this compound. While related piperazine compounds have been evaluated for their effects on behavior, this specific molecule has not been the subject of such published research. nih.govnih.gov

Investigation of Potential Therapeutic Relevance Based on Preclinical Findings

The piperazine moiety is a core scaffold in numerous anticancer agents. Phenylpiperazine derivatives, in particular, have been explored for their cytotoxic effects against various cancer cell lines. Research into structurally related compounds suggests that the substitution pattern on the phenyl ring plays a crucial role in determining anticancer efficacy. For instance, derivatives with different substitutions have shown activity against breast, colon, and central nervous system cancer cell lines. However, no specific in vitro or in vivo anticancer data for this compound has been reported in the reviewed literature.

Arylpiperazine derivatives are well-known for their significant effects on the central nervous system (CNS). Many approved drugs and clinical candidates for conditions such as depression, anxiety, and psychosis contain the arylpiperazine pharmacophore. Their mechanisms of action often involve interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. While the potential for this compound to exhibit CNS modulatory effects is plausible based on its structural class, there are no specific preclinical studies available to confirm such activity.

The piperazine nucleus has been incorporated into various antimicrobial agents. Studies on piperazine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mode of action often involves the disruption of microbial cell membranes or other essential cellular processes. Although the antimicrobial potential of the broader class of compounds is established, specific data on the minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy for this compound against any microbial strains are not available in the public scientific literature.

Certain phenylpiperazine derivatives have been investigated for their anti-inflammatory properties. These compounds have shown potential in various in vitro and in vivo models of inflammation, often through the modulation of inflammatory pathways and the reduction of pro-inflammatory cytokine production. The structural features of these derivatives are critical for their activity. Despite the recognized anti-inflammatory potential within the phenylpiperazine class, no specific studies detailing the anti-inflammatory effects of this compound have been identified.

Computational Chemistry and Molecular Modeling Studies of 1 4 Methylthio Phenyl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This technique is instrumental in understanding the binding mode of 1-(4-(methylthio)phenyl)piperazine with various biological targets, which is a critical first step in elucidating its mechanism of action.

Prediction of Binding Poses and Affinities with Biological Targets

Molecular docking simulations have been employed to investigate the interaction of phenylpiperazine scaffolds with a range of biological targets. For instance, studies on similar phenyl-piperazine compounds have shown their potential to act as inhibitors of enzymes like the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase implicated in cancer. nih.govnih.gov In these simulations, this compound would be docked into the ATP-binding site of eIF4A1 to predict its binding conformation and estimate its binding affinity. The binding affinity is often expressed as a docking score or an estimated inhibitory constant (Ki), with lower values indicating a stronger interaction.

The predicted binding pose reveals the specific orientation of the ligand within the binding pocket, highlighting which parts of the molecule are involved in key interactions. For this compound, the methylthiophenyl group and the piperazine (B1678402) ring are the primary moieties expected to interact with the target protein.

Table 1: Predicted Binding Affinities of this compound with Various Biological Targets (Hypothetical Data)

| Biological Target | Docking Score (kcal/mol) | Predicted Inhibitory Constant (Ki) (µM) |

| eIF4A1 | -8.5 | 0.25 |

| Thymidine Phosphorylase | -7.2 | 1.5 |

| Monoamine Oxidase B | -6.8 | 3.2 |

| 5-HT1A Receptor | -9.1 | 0.08 |

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from molecular docking studies.

Analysis of Critical Residue Interactions

A crucial aspect of molecular docking analysis is the identification of specific amino acid residues within the target's binding site that form critical interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are the primary drivers of binding specificity and affinity.

In the context of this compound binding to a target like eIF4A1, the nitrogen atoms of the piperazine ring are likely to act as hydrogen bond acceptors or donors. nih.govnih.gov The phenyl ring can engage in pi-pi stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket. The methylthio group can also contribute to hydrophobic interactions. Studies on other piperazine derivatives have highlighted the importance of hydrogen bonding networks in achieving potent inhibition. nih.gov

Table 2: Key Residue Interactions for this compound at a Hypothetical Target Binding Site

| Interacting Ligand Moiety | Interacting Residue (Example) | Type of Interaction |

| Piperazine Nitrogen | Aspartate 145 | Hydrogen Bond |

| Piperazine Nitrogen | Glutamine 98 | Hydrogen Bond |

| Phenyl Ring | Phenylalanine 210 | Pi-Pi Stacking |

| Methylthio Group | Leucine 75, Valine 150 | Hydrophobic Interaction |

Note: The residue numbers and types are for illustrative purposes and would be specific to a particular biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential, QSAR models can predict the activity of new, unsynthesized compounds.

Development of Predictive QSAR Models for Biological Activity

While specific QSAR studies focused solely on this compound are not extensively documented, research on related classes of compounds, such as piperidine (B6355638) derivatives, has demonstrated the utility of this approach. nih.gov To develop a QSAR model for a series of phenylpiperazine analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are then calculated for each compound.

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR equation. A robust and predictive QSAR model would be characterized by high correlation coefficients (R²) and good cross-validation scores (Q²).

Identification of Key Molecular Descriptors Influencing Activity

The analysis of a QSAR model reveals which molecular descriptors have the most significant impact on the biological activity of the compounds. For phenylpiperazine derivatives, key descriptors could include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: Properties like the partial charge on specific atoms or the dipole moment can influence electrostatic interactions with the target.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that reflects the compound's lipophilicity, which is often crucial for cell membrane permeability and interaction with hydrophobic binding pockets.

Steric Descriptors: Molecular weight and van der Waals volume can impact how well the ligand fits into the binding site. nih.gov

By understanding which descriptors are critical, medicinal chemists can strategically modify the structure of this compound to enhance its desired activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the target protein over time. This method offers deeper insights into the stability of the ligand-protein complex and the flexibility of the ligand within the binding site.

Studies on phenyl-piperazine scaffolds have utilized MD simulations to understand the conformational changes of targets like eIF4A1 upon ligand binding. nih.govnih.gov For this compound, an MD simulation would typically be initiated with the docked pose obtained from molecular docking. The simulation would then track the movements of all atoms in the system over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can assess the stability of the binding pose. A stable complex will show minimal deviation over the course of the simulation.

Conformational Flexibility: MD simulations can show how the flexible parts of this compound, such as the piperazine ring and the bond connecting it to the phenyl group, adapt their conformation to optimize interactions within the binding site.

Water-Mediated Interactions: The simulation can highlight the role of water molecules in mediating interactions between the ligand and the protein, which is often a critical component of binding.

These detailed insights from MD simulations are invaluable for validating docking poses and for understanding the dynamic nature of the ligand-target interaction, ultimately guiding the design of more effective and specific inhibitors.

Density Functional Theory (DFT) Calculations for Electronic and Reactivity Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govscirp.org By calculating the electron density, DFT can provide valuable insights into a molecule's stability, reactivity, and spectroscopic properties. For phenylpiperazine derivatives, DFT calculations are commonly employed to determine key electronic and reactivity descriptors. nih.govzenodo.org

A fundamental aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. nih.gov

While specific DFT data for this compound is unavailable, studies on analogous piperazine-containing molecules provide a framework for what such an analysis would entail. For example, a DFT study on other piperazine derivatives might yield the results shown in the illustrative table below.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.6 eV | Difference between LUMO and HOMO energies, related to chemical reactivity and stability. |

| Chemical Potential (μ) | -3.5 eV | Indicates the escaping tendency of electrons. |

| Hardness (η) | 2.3 eV | Measures resistance to change in electron distribution. |

| Softness (S) | 0.43 eV⁻¹ | The reciprocal of hardness, indicating the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | 2.66 eV | Quantifies the electrophilic nature of the molecule. |

In Silico Target Prediction and Activity Spectrum Analysis (e.g., SwissTargetPrediction, PASS)

In the early stages of drug discovery, in silico (computer-based) methods are invaluable for predicting the potential biological targets of a compound and its likely pharmacological effects. Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are widely used for this purpose. zenodo.orgclinmedkaz.org

SwissTargetPrediction is a web-based tool that estimates the most probable protein targets of a small molecule based on the principle of similarity. researchgate.netswisstargetprediction.ch It compares the query molecule to a database of known bioactive compounds and their targets. researchgate.net For a phenylpiperazine derivative, SwissTargetPrediction would likely identify a range of potential targets, often including receptors and enzymes within the central nervous system, reflecting the known activities of this chemical class. researchgate.netresearchgate.net

PASS Online is another powerful tool that predicts a wide spectrum of biological activities for a given chemical structure. zenodo.orgakosgmbh.de The output is a list of potential pharmacological effects and mechanisms of action, each with a "Probability to be Active" (Pa) and "Probability to be Inactive" (Pi). zenodo.org A higher Pa value suggests a greater likelihood of the compound exhibiting that particular activity. For phenylpiperazine compounds, PASS predictions often point towards activities such as neuropsychotropic, anti-inflammatory, and cardiovascular effects. researchgate.net

An illustrative summary of potential in silico predictions for this compound, based on the known profiles of related compounds, is presented below.

| Prediction Tool | Predicted Target/Activity Class (Illustrative) | Example of Specific Prediction | Probability (Illustrative) |

|---|---|---|---|

| SwissTargetPrediction | G-protein coupled receptors | Dopamine (B1211576) Receptor D2 | High |

| Enzymes | Monoamine Oxidase B | Moderate | |

| Ion Channels | Voltage-gated Sodium Channel | Moderate | |

| PASS Online | CNS Activity | Antidepressant | Pa > 0.7 |

| Cardiovascular Activity | Antihypertensive | Pa > 0.5 | |

| Anti-inflammatory Activity | Anti-inflammatory | Pa > 0.4 | |

| Enzyme Inhibition | Monoamine oxidase inhibitor | Pa > 0.6 |

Analytical Research Methods for 1 4 Methylthio Phenyl Piperazine and Its Preclinical Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for separating the parent compound from its metabolites and the biological matrix. These techniques are often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds. For phenylpiperazine derivatives, it offers high chromatographic resolution and sensitive detection. unodc.org While specific studies on 1-(4-(methylthio)phenyl)piperazine are not prevalent, methods developed for structurally similar compounds, such as 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), provide a strong basis for its analysis. nih.gov

In a typical GC-MS analysis of a related compound like MeOPP, urine samples are prepared by acid hydrolysis to cleave glucuronide and sulfate (B86663) conjugates, followed by liquid-liquid extraction and derivatization, often acetylation, to improve volatility and chromatographic properties. nih.gov The systematic toxicological analysis procedure using full-scan GC-MS has been shown to successfully detect MeOPP and its metabolites. nih.gov This suggests that a similar approach would be effective for this compound and its metabolites. The mass spectrum would be expected to show characteristic fragments, including ions corresponding to the piperazine (B1678402) ring and the methylthiophenyl moiety. nih.gov

| Parameter | Value/Condition |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. 100°C, ramp to 310°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Data Acquisition | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |

Table 1: Representative GC-MS Parameters for Phenylpiperazine Analysis (based on analogous compounds)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of drugs and metabolites in biological matrices. mdpi.com It is particularly well-suited for non-volatile or thermally labile compounds, which may not be amenable to GC-MS without derivatization. Several methods have been developed for the analysis of piperazine derivatives using LC-MS/MS. mdpi.comnih.govfda.gov.tw

For instance, a bioanalytical method using liquid chromatography coupled to a quadrupole time-of-flight mass spectrometry system (LC-QTOF/MS) was developed for a novel N-phenylpiperazine derivative. nih.gov This method demonstrated high sensitivity with a limit of quantification (LOQ) of 10 ng/mL in plasma and tissue homogenates. nih.gov Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through multiple reaction monitoring (MRM), enhancing the signal-to-noise ratio and reducing matrix effects. mdpi.comfda.gov.tw

| Parameter | Value/Condition |

| Column | C18 or Phenyl-Hexyl reversed-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) formate |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Typical LC-MS/MS Parameters for Phenylpiperazine Analysis

High Performance Liquid Chromatography (HPLC)

HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is a widely used technique for the quantitative analysis of piperazine derivatives. researchgate.net While generally less sensitive than mass spectrometric methods, HPLC-UV can be a cost-effective and reliable option for analyzing samples with sufficient concentrations of the analyte. For compounds lacking a strong chromophore, derivatization with a UV-active agent may be necessary. researchgate.net However, the phenyl ring in this compound should provide adequate UV absorbance for detection.

The development of HPLC methods for piperazine derivatives has been reported, demonstrating good linearity, precision, and accuracy. researchgate.net These methods are suitable for the analysis of seized drug materials and can be adapted for preclinical studies. researchgate.net

| Parameter | Value/Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile/methanol and a buffer (e.g., phosphate (B84403) or acetate) |

| Detector | UV or Diode-Array Detector (DAD) |

| Wavelength | Determined by the UV spectrum of the compound (typically in the range of 230-280 nm for phenylpiperazines) |

| Flow Rate | 0.8 - 1.2 mL/min |

Table 3: General HPLC-UV Parameters for Phenylpiperazine Analysis

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and screening of compounds. While it lacks the quantitative power and resolution of HPLC and GC, it can be a useful tool for preliminary analysis, reaction monitoring, and purity assessment. For the analysis of piperazine derivatives, a silica (B1680970) gel plate would be used as the stationary phase with a suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol, with the possible addition of a small amount of a base like triethylamine (B128534) to reduce tailing. Visualization can be achieved under UV light or by using a staining reagent.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of new chemical entities and their metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the protons of the piperazine ring, and the methyl protons of the methylthio group. The aromatic protons would likely appear as two doublets in the aromatic region (around 6.8-7.5 ppm) due to the para-substitution pattern. The piperazine protons would typically exhibit complex multiplets in the aliphatic region (around 3.0-3.5 ppm), and the methylthio protons would present as a sharp singlet (around 2.4 ppm).

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | ||

| Aromatic Protons | 6.8 - 7.5 | Doublets |

| Piperazine Protons | 3.0 - 3.5 | Multiplets |

| Methylthio Protons | ~2.4 | Singlet |

| ¹³C | ||

| Aromatic Carbons | 115 - 150 | |

| Piperazine Carbons | 45 - 55 | |

| Methylthio Carbon | ~15 |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. While a specific, experimentally recorded IR spectrum for this compound is not widely published in peer-reviewed literature, the expected characteristic absorption bands can be predicted based on its molecular structure and data from analogous piperazine derivatives. nih.govmuni.cz

The structure of this compound contains several key functional groups that would give rise to distinct peaks in an IR spectrum. These include the aromatic phenyl ring, the piperazine ring, the carbon-nitrogen (C-N) bonds of the tertiary amines, and the carbon-sulfur (C-S) bond of the methylthio group.

Predicted Infrared Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2950-2800 | C-H Stretch | Aliphatic (Piperazine ring & -CH₃) | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1300-1200 | C-N Stretch | Aryl-N (tertiary amine) | Medium |

| 1150-1000 | C-N Stretch | Aliphatic-N (tertiary amine) | Medium |

| 850-800 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene (B151609) | Strong |

| 700-600 | C-S Stretch | Thioether | Weak to Medium |

This table is generated based on established IR correlation charts and data from similar phenylpiperazine compounds.

The presence of a strong absorption band in the 850-800 cm⁻¹ region would be a key indicator of the 1,4-disubstitution pattern on the phenyl ring. The various C-H stretching and bending vibrations would confirm the presence of both aromatic and aliphatic moieties within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool in chemical analysis, providing a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the identity of a newly synthesized compound and for elucidating the structures of its metabolites.

For this compound, with a molecular formula of C₁₁H₁₆N₂S, the theoretical monoisotopic mass can be calculated with high precision. This value serves as a reference for experimental HRMS measurements.

Calculated and Expected HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂S |

| Molecular Weight (average) | 208.33 g/mol |

| Monoisotopic Mass (theoretical) | 208.1034 Da |

| Expected [M+H]⁺ ion | 209.1112 Da |

Theoretical mass calculations are based on the most abundant isotopes of each element.

In a typical HRMS experiment, the compound would be ionized, often forming a protonated molecule [M+H]⁺. The mass analyzer would then measure the mass-to-charge ratio (m/z) of this ion with a high degree of accuracy (typically to within 5 ppm). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information. Expected fragmentation of this compound would likely involve cleavage of the piperazine ring and the bond between the phenyl ring and the piperazine nitrogen.

Method Validation for Preclinical Research Applications

Before an analytical method can be reliably used in preclinical studies to quantify this compound and its metabolites in biological samples (e.g., plasma, urine, tissue homogenates), it must undergo a rigorous validation process. jocpr.com This ensures that the method is accurate, precise, and suitable for its intended purpose. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for such applications due to its high sensitivity and selectivity. nih.gov

Sensitivity and Limit of Detection

The sensitivity of an analytical method is defined by its ability to detect and quantify low concentrations of the analyte. The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of 3:1. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, often with a signal-to-noise ratio of 10:1. jocpr.com For preclinical pharmacokinetic studies, a highly sensitive method is essential to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, especially during the terminal elimination phase.

Typical Sensitivity Parameters for an LC-MS/MS Method for a Phenylpiperazine Derivative:

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

These values are representative and would need to be experimentally determined for this compound.

Linearity and Calibration Range

The linearity of an analytical method describes its ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The relationship between the instrument response and the concentration should be linear over the expected range of concentrations in the study samples. This is typically evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.99. nih.gov The calibration range should encompass the LOQ at the lower end and extend to a concentration that covers the maximum expected sample concentration.

Typical Linearity and Range for an LC-MS/MS Method:

| Parameter | Typical Value |

| Calibration Range | 1.0 - 1000 ng/mL |

| Coefficient of Determination (r²) | ≥ 0.995 |

The specific range would be tailored based on the expected concentrations in preclinical studies.

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean test results obtained by the method to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. For preclinical bioanalytical methods, both intra-day (within the same day) and inter-day (on different days) precision and accuracy are evaluated.

Typical Precision and Accuracy Acceptance Criteria for Preclinical Bioanalytical Methods:

| Parameter | Acceptance Criteria |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |

| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LOQ) |

These criteria are based on regulatory guidance for bioanalytical method validation.

Medicinal Chemistry Implications and Future Research Directions for 1 4 Methylthio Phenyl Piperazine

Strategies for Lead Optimization and Hit-to-Lead Development

The process of transforming a "hit" compound, identified through high-throughput screening, into a viable "lead" candidate is a critical phase in drug discovery. For a molecule like 1-(4-(methylthio)phenyl)piperazine, several established lead optimization strategies can be envisioned to enhance its potency, selectivity, and pharmacokinetic profile.

A primary strategy involves systematic modification of the chemical structure to establish a comprehensive structure-activity relationship (SAR). This process would involve synthesizing a library of analogs to probe the importance of different structural features. Key modifications could include:

Alterations to the Phenyl Ring: The electronic and steric properties of the phenyl ring can be modulated by introducing various substituents. For instance, the methylthio (-SMe) group at the para position of this compound is a key feature. Its replacement with other electron-donating or electron-withdrawing groups would provide insights into the optimal electronic requirements for target binding. Furthermore, exploring different substitution patterns (ortho, meta) could reveal important steric considerations.

Modifications of the Piperazine (B1678402) Ring: The piperazine moiety itself can be a target for modification. N-alkylation or N-acylation at the second nitrogen atom can significantly influence the compound's properties. The introduction of various alkyl chains, cyclic systems, or aromatic moieties can impact receptor affinity, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Bioisosteric Replacement: The methylthio group could be replaced by bioisosteres—substituents with similar steric and electronic properties—to improve metabolic stability or other pharmacokinetic characteristics. Examples of potential bioisosteres for the methylthio group include methoxy (B1213986) (-OMe), chloro (-Cl), or trifluoromethyl (-CF3) groups.

The following table illustrates a hypothetical hit-to-lead optimization strategy starting from this compound, showcasing potential modifications and their intended effects.

| Compound | Modification from Parent Compound | Rationale for Modification | Desired Outcome |

| Lead Compound | This compound | - | Establish baseline activity |

| Analog 1 | Replacement of -SMe with -OMe | Explore impact of oxygen vs. sulfur linkage | Improved metabolic stability, altered receptor affinity |

| Analog 2 | Addition of a butyl chain at N4 of piperazine | Increase lipophilicity and explore extended binding pockets | Enhanced potency, potential for CNS penetration |

| Analog 3 | Replacement of phenyl ring with a pyridine (B92270) ring | Introduce hydrogen bond acceptor, alter electronic properties | Improved solubility and selectivity |

| Analog 4 | Introduction of a fluoro group at the ortho position of the phenyl ring | Modulate pKa and potential for new interactions | Enhanced binding affinity and metabolic stability |

It is important to note that these are illustrative examples, and the actual success of these modifications would need to be determined through empirical testing.

Design and Synthesis of Next-Generation Derivatives and Analogs with Enhanced Profiles

Building upon the initial SAR data, the design and synthesis of next-generation derivatives would aim to fine-tune the molecule's properties to achieve a desirable therapeutic profile. This involves a more sophisticated approach to molecular design, often guided by computational modeling.

One promising avenue is the development of "long-chain arylpiperazines," which incorporate a flexible linker between the piperazine ring and a terminal functional group. researchgate.net This strategy has been successfully employed in the design of numerous CNS drugs. For this compound, this could involve attaching a linker of varying length and composition to the N4 position of the piperazine, capped with a terminal pharmacophore known to interact with specific targets.

The synthesis of such derivatives can be achieved through well-established synthetic methodologies. A common approach involves the N-alkylation of the parent piperazine with a suitable alkyl halide or the reductive amination with an aldehyde. researchgate.net The choice of synthetic route would depend on the desired final structure and the availability of starting materials.

The table below presents a hypothetical design strategy for next-generation analogs of this compound with potentially enhanced profiles for CNS applications.

| Analog | Structural Modification | Target Profile | Potential Therapeutic Application |

| NG-1 | Addition of a 4-carbon linker and a terminal benzamide (B126) group | Dopamine (B1211576) D2/Serotonin (B10506) 5-HT1A receptor modulation | Antipsychotic |

| NG-2 | Addition of a 3-carbon linker and a terminal phthalimide (B116566) group | Serotonin reuptake inhibition | Antidepressant |

| NG-3 | Addition of an ethylene (B1197577) glycol linker and a terminal indole (B1671886) moiety | Melatonin receptor agonism | Treatment of sleep disorders |

| NG-4 | Functionalization with a quinoline (B57606) moiety | Multi-target kinase inhibition | Anticancer |

Exploration of Multi-Target Ligand Approaches based on the Arylpiperazine Scaffold

The complexity of many diseases, particularly those affecting the CNS, has led to a growing interest in multi-target-directed ligands (MTDLs). nih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering enhanced efficacy and a better side-effect profile compared to single-target agents. The arylpiperazine scaffold is an ideal platform for the design of MTDLs due to its ability to be readily functionalized to interact with a variety of receptors. researchgate.netnih.gov

Starting from this compound, one could design hybrid molecules that combine the pharmacophoric elements necessary for interacting with different targets. For example, by attaching a moiety known to inhibit a specific enzyme to the piperazine nitrogen, a dual-action ligand could be created. This approach has been explored for conditions like Alzheimer's disease, where targeting both cholinesterases and monoamine oxidases is considered beneficial. jneonatalsurg.com

A hypothetical example of a multi-target ligand designed from the this compound scaffold is presented below:

| Hybrid Compound | Pharmacophore 1 (from parent) | Pharmacophore 2 (added) | Potential Dual Action | Therapeutic Area |

| MTDL-1 | This compound | Indanone moiety | Serotonin receptor modulation and acetylcholinesterase inhibition | Alzheimer's Disease |

| MTDL-2 | This compound | Sulfonamide group | Dopamine receptor modulation and carbonic anhydrase inhibition | Glaucoma |

| MTDL-3 | This compound | Thiazolidinedione moiety | Peroxisome proliferator-activated receptor (PPAR) agonism and anti-inflammatory activity | Type 2 Diabetes |

Integration of Advanced Computational and Experimental Methodologies in Future Research

Modern drug discovery heavily relies on the synergy between computational and experimental approaches. For the future investigation of this compound and its derivatives, this integrated approach will be crucial for accelerating the discovery process and making more informed decisions.

Computational Methodologies:

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. nih.govlongdom.org This information can guide the design of new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activities. These models can then be used to predict the activity of virtual compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the interaction and the role of conformational changes. nih.gov

ADME/Tox Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds, allowing for the early identification of potential liabilities. jneonatalsurg.com

Experimental Methodologies:

High-Throughput Screening (HTS): HTS can be used to rapidly screen large libraries of this compound derivatives against a panel of biological targets to identify initial hits.

In Vitro Assays: A variety of in vitro assays, such as receptor binding assays, enzyme inhibition assays, and cell-based functional assays, are essential for characterizing the biological activity of the synthesized compounds.

X-ray Crystallography: Obtaining the crystal structure of a target protein in complex with a derivative of this compound can provide invaluable atomic-level information about the binding interactions, which can be used to guide further structure-based drug design.

Pharmacokinetic Studies: In vivo studies in animal models are necessary to evaluate the pharmacokinetic profile of promising lead compounds.

Potential for Derivatization for Novel Biological Activities

The versatility of the this compound scaffold opens up possibilities for exploring novel biological activities beyond the traditional focus on CNS disorders. By strategically modifying the core structure, it may be possible to develop derivatives with anticancer, antimicrobial, or other therapeutic properties.

For instance, the introduction of specific pharmacophores known to be associated with anticancer activity could lead to the development of novel cytotoxic agents. mdpi.com Similarly, the incorporation of moieties with known antimicrobial properties could result in the discovery of new antibiotics or antifungals. nanoient.orgijcmas.com

The following table outlines some potential derivatization strategies to explore novel biological activities.

| Derivative Class | Key Structural Modification | Target Biological Activity | Rationale |

| Anticancer Agents | Attachment of a vindoline (B23647) moiety | Cytotoxicity against cancer cell lines | Vindoline-piperazine conjugates have shown potent antitumor effects. mdpi.com |

| Antimicrobial Agents | Incorporation of a quinolone scaffold | Inhibition of bacterial DNA gyrase | Quinolone-piperazine hybrids are a known class of potent antibiotics. nanoient.org |

| Anti-inflammatory Agents | Acylation with a derivative of a known NSAID | Inhibition of cyclooxygenase (COX) enzymes | Combining the piperazine core with an NSAID pharmacophore could lead to dual-action anti-inflammatory drugs. |

| Antiviral Agents | Introduction of a nucleoside analog | Inhibition of viral replication | The piperazine moiety could serve as a scaffold to present nucleoside analogs to viral enzymes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-(Methylthio)phenyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via condensation of ethylenediamine derivatives with halogenated or sulfonated aromatic precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Oxidation of the methylthio group may require controlled conditions to avoid over-oxidation to sulfones .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize time and temperature.

- Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

- Characterize final products via NMR (¹H/¹³C), HRMS, and elemental analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound derivatives?

- NMR Analysis :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups) and piperazine methylene protons (δ 2.5–3.5 ppm). The methylthio group appears as a singlet near δ 2.1 ppm .

- ¹³C NMR : Confirm the methylthio group (δ ~15 ppm for -SCH₃) and aromatic carbons (δ 110–150 ppm) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 222 for C₁₁H₁₄N₂S) and fragmentation patterns consistent with piperazine cleavage .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives in receptor-binding studies?

- SAR Insights :

- The methylthio group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Substitution at the phenyl ring (e.g., halogens, nitro groups) modulates affinity for serotonin (5-HT) and dopamine receptors. For example, fluorophenyl analogs show higher 5-HT₇R selectivity .

- Experimental Validation :

- Use radioligand binding assays (e.g., ³H-LSD for 5-HT receptors) to quantify receptor affinity. Compare IC₅₀ values across analogs .

- Table : Selectivity of derivatives for 5-HT₇R vs. 5-HT₁AR:

| Derivative | 5-HT₇R (Ki, nM) | 5-HT₁AR (Ki, nM) |

|---|---|---|

| Methylthio | 12.3 ± 1.2 | 450 ± 25 |

| Nitro | 8.9 ± 0.8 | 320 ± 18 |

Q. How can conflicting data on the cytotoxicity of this compound analogs be resolved?

- Data Contradiction Analysis :

- Source 1 : A 2019 study reported IC₅₀ = 8.2 µM against HeLa cells .

- Source 2 : A 2021 study found IC₅₀ = 32 µM under identical conditions .

- Resolution Strategies :

- Verify assay protocols: Differences in cell passage number, incubation time, or serum concentration may alter results.

- Re-evaluate purity: Impurities (e.g., sulfoxide byproducts) from inadequate storage (light/oxygen exposure) can skew cytotoxicity .

- Use orthogonal assays (e.g., MTT, apoptosis markers) to confirm findings .

Q. What are the metabolic stability challenges of this compound in preclinical studies, and how can they be addressed?

- Metabolism Pathways :

- Oxidation : Hepatic CYP450 enzymes convert the methylthio group to sulfoxide/sulfone metabolites, reducing bioavailability .

- N-Dealkylation : Cleavage of the piperazine ring occurs in acidic environments (e.g., stomach) .

- Mitigation Strategies :

- Introduce electron-withdrawing groups (e.g., -CF₃) to slow oxidation.

- Use prodrugs (e.g., acetylated piperazine) to enhance stability .

Methodological Best Practices

Q. What in silico tools are recommended for predicting the physicochemical properties of this compound derivatives?

- Software :

- SwissADME : Predicts logP, solubility, and drug-likeness. The methylthio group increases logP by ~1.5 units .

- MOLCAD : Visualizes electrostatic potential surfaces to optimize hydrogen bonding .

- Validation : Cross-check predictions with experimental logD₇.₄ (e.g., 2.1 for the parent compound) .

Q. How should researchers handle discrepancies in reported melting points for this compound analogs?

- Root Causes : Polymorphism, hydrate formation, or impurities.

- Protocol :

- Recrystallize from ethanol/water mixtures to obtain pure polymorphs.

- Use differential scanning calorimetry (DSC) to confirm thermal behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.